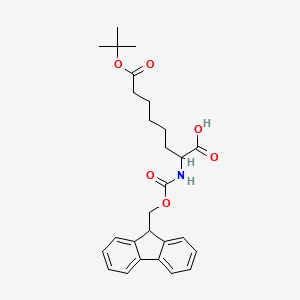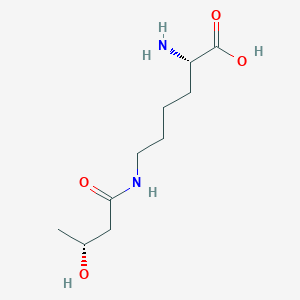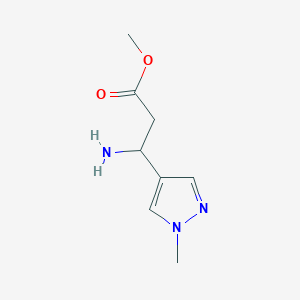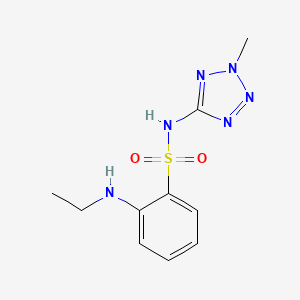![molecular formula C12H20INO2 B13642158 tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Méthodes De Préparation
The synthesis of tert-butyl N-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)carbamate typically involves multiple steps One common synthetic route includes the iodination of a bicyclo[11The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential in creating new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate include:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclo[1.1.1]pentane core but differs in the functional groups attached.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a hydroxymethyl group instead of an iodine atom
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C12H20INO2 |
|---|---|
Poids moléculaire |
337.20 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]carbamate |
InChI |
InChI=1S/C12H20INO2/c1-10(2,3)16-9(15)14-5-4-11-6-12(13,7-11)8-11/h4-8H2,1-3H3,(H,14,15) |
Clé InChI |
XYNAJUPMDWTZHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC12CC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)




![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)





